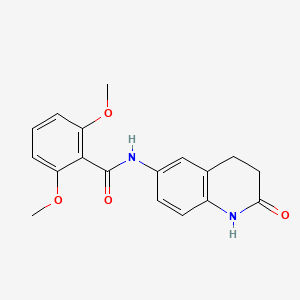
2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The compound also contains a benzamide moiety. Benzamides and their derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生物活性
Chemical Structure and Properties
2,6-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with the molecular formula C18H18N2O4 and a molecular weight of approximately 326.35 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of methoxy groups and a benzamide structure contributes to its pharmacological properties and potential therapeutic applications .
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.35 g/mol |
| CAS Number | 922054-54-4 |
Anticancer Properties
Research has indicated that compounds related to tetrahydroquinolines exhibit significant anticancer activity. Specifically, studies have shown that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways that regulate cell growth and apoptosis .
Enzyme Inhibition
The compound has been studied for its potential to inhibit certain enzymes that are crucial in cancer progression and other diseases. For instance, it may act as an inhibitor of topoisomerases or kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell division rates in cancerous cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the benzamide group allows for interaction with bacterial cell membranes or essential enzymes involved in bacterial metabolism, potentially leading to bacteriostatic or bactericidal effects .
Study on Anticancer Activity
In a recent study, the efficacy of this compound was evaluated against several human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested. The study concluded that this compound could be a promising candidate for further development in cancer therapy .
Chitin Synthesis Inhibition
Another research project focused on the compound's ability to inhibit chitin synthesis in insects. The study utilized cultured integument from C. suppressalis (a common pest) and found that the compound significantly reduced chitin production at concentrations as low as 5 µM. This suggests potential applications in pest control and agricultural biotechnology .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound may bind to key enzymes involved in DNA replication and repair processes.
- Receptor Modulation : It could modulate receptor activity related to cell proliferation and apoptosis.
- Signal Transduction Pathways : By affecting signaling cascades such as MAPK or PI3K/Akt pathways, it may alter cellular responses leading to reduced tumor growth.
属性
IUPAC Name |
2,6-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-4-3-5-15(24-2)17(14)18(22)19-12-7-8-13-11(10-12)6-9-16(21)20-13/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJWQZFLULARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














